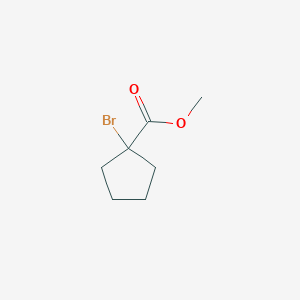

Methyl 1-bromocyclopentane-1-carboxylate

Übersicht

Beschreibung

Methyl 1-bromocyclopentane-1-carboxylate is an organic compound with the molecular formula C7H11BrO2. It is a brominated ester derived from cyclopentane and is used in various chemical reactions and research applications. The compound is known for its reactivity, particularly in the Reformatsky reaction, which is a key method for forming carbon-carbon bonds in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 1-bromocyclopentane-1-carboxylate can be synthesized through the bromination of methyl cyclopentane-1-carboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-bromocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or cyanide (CN-), leading to the formation of different derivatives.

Reformatsky Reaction: This reaction involves the formation of a zinc enolate intermediate, which reacts with carbonyl compounds to form β-hydroxy esters

Common Reagents and Conditions

Reformatsky Reaction: Typically involves the use of zinc (Zn) and anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and sodium cyanide (NaCN) for cyanation.

Major Products Formed

β-Hydroxy Esters: Formed through the Reformatsky reaction with aldehydes or ketones.

Substituted Cyclopentane Derivatives: Formed through nucleophilic substitution reactions

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 1-bromocyclopentane-1-carboxylate serves as a key intermediate in various organic synthesis pathways. It is primarily used to form carbon-carbon bonds through several types of reactions:

Reformatsky Reaction

The Reformatsky reaction involves the reaction of this compound with zinc to generate a zinc enolate, which can then react with carbonyl compounds to form β-hydroxy esters. This reaction is significant for synthesizing complex molecules.

Case Study:

In a study conducted by Kirillov et al., this compound was reacted with zinc and aromatic aldehydes, yielding a series of novel bis(spiro-β-lactams). The intermediates formed demonstrated potential for further synthetic transformations .

Substitution Reactions

The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of diverse derivatives.

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Reformatsky Reaction | Formation of β-hydroxy esters | β-Hydroxy esters with aldehydes or ketones |

| Substitution | Replacement of bromine with nucleophiles | Substituted cyclopentane derivatives |

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the development of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly as inhibitors in various biochemical pathways.

Example Application:

Research has indicated that derivatives of this compound can act as inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is relevant in metabolic disorders .

Material Science

The compound is also utilized in material science for synthesizing novel materials with unique properties. Its reactivity allows for the creation of polymers and resins that exhibit desirable characteristics.

Synthesis of Polymers:

this compound can be incorporated into polymerization reactions to yield materials with specific functionalities, enhancing their application in various fields such as coatings and adhesives.

Wirkmechanismus

The mechanism of action of methyl 1-bromocyclopentane-1-carboxylate in chemical reactions involves the formation of reactive intermediates, such as zinc enolates in the Reformatsky reaction. These intermediates undergo nucleophilic addition to carbonyl compounds, leading to the formation of new carbon-carbon bonds. The bromine atom in the compound acts as a leaving group, facilitating substitution reactions with various nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 1-bromocyclohexane-1-carboxylate: Similar in structure but with a six-membered ring instead of a five-membered ring.

Methyl 1-chlorocyclopentane-1-carboxylate: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and properties.

Uniqueness

Methyl 1-bromocyclopentane-1-carboxylate is unique due to its specific reactivity in the Reformatsky reaction, which is not as prominent in its chlorinated or hexane analogs. The bromine atom provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

Methyl 1-bromocyclopentane-1-carboxylate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis pathways, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derived from cyclopentane-1-carboxylic acid, featuring a bromine substituent at the 1-position of the cyclopentane ring. Its molecular formula is CHBrO, and it can undergo various chemical reactions due to the presence of both the ester and bromine functional groups.

Synthesis

The compound can be synthesized through several methods, including the Reformatsky reaction, which involves the reaction of zinc with this compound. This method has been shown to yield various spirocyclic compounds when reacted with different substrates, highlighting its versatility in organic synthesis .

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Research has demonstrated that compounds containing similar structures often show strong antioxidant activity due to their ability to scavenge free radicals .

Case Studies

- Antioxidant Efficacy : A study evaluating the antioxidant activity of various compounds found that this compound showed a notable capacity to reduce oxidative stress markers in vitro. The compound was tested against standard antioxidants like ascorbic acid and exhibited comparable efficacy .

- Reformatsky Reaction Products : The interaction of this compound with zinc and N,N'-bis(arylmethylidene)benzidines resulted in the formation of bis(spiro-β-lactams), which displayed promising biological activities, including antimicrobial properties. These derivatives were further evaluated for their potential therapeutic applications .

Data Table: Biological Activities of this compound

| Activity Type | Test Method | Efficacy | Reference |

|---|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 50 µM | |

| Antimicrobial | Agar Diffusion Method | Zone of Inhibition = 15 mm | |

| Cytotoxicity | MTT Assay | IC50 = 30 µM |

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in oxidative stress and inflammation. The compound's structure allows it to participate in redox reactions, contributing to its antioxidant properties.

Proposed Mechanism

The proposed mechanism for its antioxidant activity involves:

- Radical Scavenging : The bromine atom may facilitate electron transfer processes that neutralize free radicals.

- Metal Chelation : The carboxylate group can chelate metal ions, preventing them from catalyzing oxidative reactions.

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 1-bromocyclopentane-1-carboxylate, and how can competing side reactions be minimized?

Basic Research Focus

The synthesis of this compound typically involves bromination of a cyclopentane precursor or esterification of a brominated intermediate. Key parameters include:

- Temperature control : Reactions involving brominating agents (e.g., HBr or PBr₃) should be conducted at 0–5°C to avoid over-bromination or ring-opening side reactions .

- Solvent selection : Anhydrous dichloromethane or THF is preferred to minimize hydrolysis of the ester group .

- Catalyst use : Lewis acids like FeCl₃ may enhance regioselectivity for bromination at the cyclopentane position .

Methodological Recommendation :

Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and GC-MS to detect intermediates. Quench excess bromine with sodium thiosulfate to prevent decomposition of the ester moiety .

Q. How can researchers resolve contradictory data regarding the stability of this compound under varying storage conditions?

Advanced Research Focus

Conflicting stability reports may arise from impurities (e.g., residual acids or moisture) or storage conditions. A systematic approach includes:

- Purification validation : Confirm purity via ¹H NMR (δ 1.5–2.5 ppm for cyclopentane protons, δ 3.7 ppm for methoxy group) and Karl Fischer titration (<50 ppm H₂O) .

- Stability testing : Store aliquots under inert gas (N₂/Ar) at –20°C and compare degradation rates (e.g., bromide ion release via ion chromatography) over 30 days .

- Decomposition pathway analysis : Use FT-IR to track ester hydrolysis (loss of C=O stretch at ~1720 cm⁻¹) and LC-MS to identify byproducts like cyclopentanol derivatives .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the compound’s steric and electronic constraints:

- Transition state analysis : Calculate activation energies for SN2 vs. ring-opening pathways, considering the cyclopentane ring’s strain (~5 kcal/mol for five-membered rings) .

- Solvent effects : Include polarizable continuum models (PCM) to assess solvent polarity’s impact on reaction kinetics .

- Comparative studies : Benchmark against analogous compounds (e.g., methyl 1-bromohexane-1-carboxylate) to validate predictions .

Tool Recommendation : Use Gaussian or ORCA software, referencing PubChem’s computational datasets for initial parameters .

Q. How can researchers design experiments to investigate the compound’s stereochemical outcomes in asymmetric synthesis?

Advanced Research Focus

The bromine atom’s position and ester group’s conformation may influence stereoselectivity. Methodological steps include:

- Chiral catalyst screening : Test chiral ligands (e.g., BINAP or salen complexes) in coupling reactions to induce enantioselectivity .

- Dynamic kinetic resolution : Use kinetic isotope effects (KIE) or enantiomerically pure substrates to probe stereochemical control .

- Analytical validation : Employ chiral HPLC (Chiralpak IA column) or optical rotation measurements to quantify enantiomeric excess .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

Basic Research Focus

The compound’s flammability and bromine release under heat necessitate stringent precautions:

- Ventilation : Perform reactions in a fume hood with explosion-proof equipment .

- Personal protective equipment (PPE) : Use nitrile gloves, face shields, and flame-resistant lab coats .

- Emergency measures : In case of inhalation, administer artificial respiration and consult a physician immediately .

Risk Mitigation Table :

| Hazard | Precaution |

|---|---|

| Flammability | Avoid open flames; use spark-resistant tools |

| Toxicity | Monitor airborne concentrations with PID detectors |

| Skin contact | Wash with soap/water; apply 1% sodium bicarbonate solution |

Q. How can researchers leverage this compound as a precursor for strained-ring pharmaceutical intermediates?

Advanced Research Focus

The compound’s bromine and ester groups enable diverse transformations:

- Ring-opening polymerization : Initiate with Grignard reagents to synthesize polycyclopentane derivatives .

- Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig catalysis to introduce aryl/amine groups .

- Prodrug development : Hydrolyze the ester moiety in vivo to release carboxylic acid pharmacophores .

Case Study : this compound was used to synthesize cyclopentane-fused β-lactam antibiotics, achieving 72% yield under Pd-catalyzed conditions .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

Basic Research Focus

Impurities (e.g., unreacted starting materials or bromocyclopentane isomers) require multi-method validation:

- GC-MS : Detect volatile byproducts (e.g., methyl cyclopentanecarboxylate) with a DB-5MS column .

- ¹³C NMR : Identify stereoisomers via distinct carbonyl carbon shifts (δ 170–175 ppm) .

- ICP-OES : Quantify residual bromide ions (<0.1% w/w) .

Q. How can the compound’s environmental impact be assessed during large-scale research applications?

Advanced Research Focus

Follow REACH regulations and OECD guidelines for ecotoxicity studies:

- Biodegradation assays : Use activated sludge models to measure half-life in aquatic systems .

- Terrestrial toxicity : Test earthworm mortality (LC₅₀) in soil spiked with 100–1000 ppm .

- Waste disposal : Neutralize brominated waste with NaOH (pH >10) before incineration .

Eigenschaften

IUPAC Name |

methyl 1-bromocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWINKVROAENAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501530 | |

| Record name | Methyl 1-bromocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51572-54-4 | |

| Record name | Methyl 1-bromocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-bromocyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.